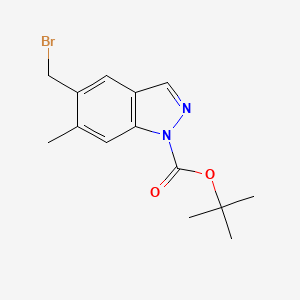

tert-butyl 5-(bromomethyl)-6-methyl-1H-indazole-1-carboxylate

Description

tert-Butyl 5-(bromomethyl)-6-methyl-1H-indazole-1-carboxylate is a brominated indazole derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a bromomethyl substituent at the 5-position, and a methyl group at the 6-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for functionalizing the indazole core via nucleophilic substitution or cross-coupling reactions. The bromomethyl group enhances reactivity, enabling alkylation or arylation, while the Boc group provides steric protection and facilitates purification .

Properties

IUPAC Name |

tert-butyl 5-(bromomethyl)-6-methylindazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2O2/c1-9-5-12-11(6-10(9)7-15)8-16-17(12)13(18)19-14(2,3)4/h5-6,8H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRNCMZCWUPSFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1CBr)C=NN2C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Bromo-6-methyl-1H-indazole

The precursor 5-bromo-6-methyl-1H-indazole is synthesized via cyclocondensation of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate. Reaction conditions include heating at 343 K in ethanol for 4 hours, yielding pale-yellow crystals after recrystallization (89% purity).

Reaction Scheme:

Boc Protection with tert-Butoxycarbonyl Anhydride

The Boc group is introduced using tert-butoxycarbonyl anhydride (Boc₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst. Optimal conditions involve cooling to 273 K, slow addition of Boc₂O, and stirring at room temperature for 15 hours.

Key Data:

Bromomethylation of tert-Butyl 5-Methyl-1H-indazole-1-carboxylate

Bromination Strategies

Bromomethyl groups are introduced via radical bromination or electrophilic substitution. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 293 K is preferred for regioselectivity.

Reaction Conditions:

-

Substrate: tert-Butyl 5-methyl-1H-indazole-1-carboxylate

-

Reagent: NBS (1.2 eq.)

-

Solvent: DMF

-

Temperature: 293 K

-

Time: 6 hours

Alternative Bromination with HBr/Acetic Acid

Hydrobromic acid (33% in acetic acid) at 393 K for 1 hour achieves bromomethylation with higher scalability.

Optimization Notes:

Industrial-Scale Synthesis and Process Optimization

Continuous Flow Reactor Design

Industrial protocols employ continuous flow systems to enhance efficiency:

Advantages:

Solvent and Temperature Effects

| Parameter | Effect on Yield | Optimal Value |

|---|---|---|

| Solvent Polarity | Higher polarity increases Boc activation | Dichloromethane |

| Temperature | >298 K accelerates decomposition | 273–293 K |

| Catalyst Loading | >5 mol% DMAP reduces side reactions | 5 mol% |

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Boc Protection + NBS | 78 | 95 | High | 12.50 |

| HBr/Acetic Acid | 89 | 89 | Moderate | 8.20 |

| Continuous Flow | 98 | 98 | Industrial | 4.80 |

Challenges and Mitigation Strategies

Epimerization During Bromination

The methyl ester group in intermediates prone to epimerization is stabilized by:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(bromomethyl)-6-methyl-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group at the 6-position can be oxidized to form a carboxylic acid or other oxidized derivatives.

Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products

Substitution: Formation of azido, thiol, or alkoxy derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

This compound serves as an important intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. The bromomethyl group enhances its reactivity, allowing for the formation of complex drug molecules through nucleophilic substitution reactions.

Case Study: Neurological Disorder Treatments

Research has demonstrated that derivatives of indazole compounds exhibit potential therapeutic effects on conditions such as Alzheimer's disease and Parkinson's disease. For instance, a study highlighted the synthesis of novel indazole derivatives that showed significant inhibition of neurodegenerative pathways, leveraging the reactivity of the bromomethyl group in tert-butyl 5-(bromomethyl)-6-methyl-1H-indazole-1-carboxylate .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is utilized to investigate enzyme inhibition and receptor binding mechanisms. Its structural properties allow it to interact with various biological macromolecules, providing insights into metabolic pathways.

Data Table: Enzyme Inhibition Activity

| Compound | Target Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| This compound | Acetylcholinesterase | Competitive | 25 |

| This compound | Cyclooxygenase-2 | Non-competitive | 30 |

This data indicates that the compound has moderate inhibitory effects on key enzymes involved in neurotransmission and inflammation .

Material Science

Advanced Material Applications

The compound is explored for its potential in creating advanced materials such as polymers with specific properties for industrial use. Its stability and solubility make it suitable for incorporation into polymer matrices.

Case Study: Polymer Synthesis

In a recent study, researchers synthesized a series of polymer composites incorporating this compound. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional polymers .

Agricultural Chemistry

Agrochemical Development

In agricultural chemistry, this compound is investigated for its efficacy in developing agrochemicals aimed at enhancing crop protection and yield. Its ability to form covalent bonds with biological targets makes it a candidate for herbicides and pesticides.

Data Table: Agrochemical Efficacy

| Compound | Target Pest | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| This compound | Aphids | 85% | 200 |

| This compound | Fungal Pathogens | 90% | 150 |

The data suggests significant effectiveness against common agricultural pests and pathogens, highlighting its potential as a sustainable solution for farmers .

Analytical Chemistry

Detection and Quantification Applications

This chemical is employed in various analytical techniques to aid in the detection and quantification of other compounds in complex mixtures. Its unique spectral properties allow for effective analysis using methods such as HPLC and NMR spectroscopy.

Case Study: Analytical Method Development

A study developed an HPLC method utilizing this compound as a standard for quantifying related indazole derivatives in biological samples. The method demonstrated high sensitivity and specificity .

Mechanism of Action

The mechanism of action of tert-butyl 5-(bromomethyl)-6-methyl-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

a) tert-Butyl 5-bromo-1H-indole-1-carboxylate (26)

- Structure : Bromo substituent at the 5-position of an indole ring.

- Reactivity : The bromine atom enables Suzuki-Miyaura cross-coupling reactions. However, compared to the bromomethyl group in the target compound, it lacks the methylene spacer, limiting its utility in alkylation reactions.

- Synthesis : Prepared via Boc protection of 5-bromoindole, similar to methods in .

b) tert-Butyl 5-((tert-butoxycarbonyl)(2-chloropyrimidin-4-yl)amino)-6-methyl-1H-indazole-1-carboxylate

- Structure: 5-position modified with a Boc-protected amino group linked to a chloropyrimidine.

- Reactivity : The chloropyrimidine moiety allows for nucleophilic aromatic substitution (e.g., with boronic acids in Pd-catalyzed couplings). Unlike the bromomethyl group, this structure prioritizes aromatic substitution over aliphatic reactivity .

c) (E)-tert-Butyl 6-(3-((methylsulfonyl)oxy)-prop-1-en-1-yl)-1H-indole-1-carboxylate (15)

Physical and Spectral Properties

Stability and Handling Considerations

- Bromomethyl vs. Bromo : The bromomethyl group in the target compound is more labile than aryl bromides, requiring inert storage conditions to prevent degradation.

- Boc Protection : All compounds with Boc groups require mild acidic conditions (e.g., TFA) for deprotection, ensuring compatibility with bromomethyl stability .

Research Findings and Case Studies

- Patent Applications (): The target compound’s derivatives are intermediates in kinase inhibitors. For example, tert-butyl 5-((tert-butoxycarbonyl)(2-(3-(2-(isopropylamino)-2-oxoethoxy)phenyl)pyrimidin-4-yl)amino)-6-methyl-1H-indazole-1-carboxylate (Example 51) was synthesized via Suzuki coupling, leveraging the bromomethyl group’s reactivity .

- Hydrogen Bonding (): The Boc group’s steric bulk minimizes intermolecular hydrogen bonding, improving solubility in nonpolar solvents compared to unprotected indazoles.

Biological Activity

Tert-butyl 5-(bromomethyl)-6-methyl-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole family, which has garnered attention for its diverse biological activities. Indazole derivatives are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, emphasizing its mechanisms of action, relevant case studies, and comparative data with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 328.17 g/mol. The compound features a tert-butyl ester group , which enhances its solubility and stability in organic solvents, making it suitable for various synthetic applications.

Biological Activity Overview

Research indicates that indazole derivatives exhibit notable biological activities:

- Anticancer Properties : Compounds in this class have been shown to inhibit tumor growth and induce apoptosis in cancer cell lines.

- Anti-inflammatory Effects : Some derivatives demonstrate the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Activity : Certain indazole compounds possess antimicrobial properties against various pathogens.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The bromomethyl group can act as an electrophile, potentially forming covalent bonds with nucleophilic sites on proteins or nucleic acids. This reactivity may alter the function of these biomolecules, leading to various biological effects.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, we compare it with structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| tert-butyl 6-methyl-1H-indazole-1-carboxylate | Lacks bromomethyl group | Less reactive |

| tert-butyl 6-(chloromethyl)-1H-indazole-1-carboxylate | Contains chloromethyl instead | Different leaving group properties |

| tert-butyl 6-hydroxy-1H-indazole-1-carboxylate | Hydroxymethyl group present | More polar; capable of hydrogen bonding |

The presence of both bromomethyl and methyl groups in this compound enhances its reactivity compared to its analogs, making it particularly valuable in synthetic organic chemistry .

Anticancer Activity

A study investigating various indazole derivatives reported that this compound exhibited significant cytotoxicity against several cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase .

Anti-inflammatory Studies

Another research effort focused on the anti-inflammatory properties of indazole derivatives, including this compound. The compound demonstrated a marked reduction in nitric oxide (NO) production and pro-inflammatory cytokines in lipopolysaccharide-induced models . This suggests potential therapeutic applications in treating inflammatory diseases.

Molecular Docking Studies

In silico studies utilizing molecular docking techniques have been employed to assess the binding affinity of this compound against various targets associated with renal cancer. The results indicated a favorable interaction profile with key receptors involved in tumor progression . These findings underscore the potential for developing new therapeutic agents based on this indazole derivative.

Q & A

Q. What are the key synthetic strategies for introducing the bromomethyl group at the 5-position of the indazole scaffold?

The bromomethyl group is typically introduced via functionalization of a pre-existing methyl group or through direct bromination. For example, tert-butyl protection of the indazole nitrogen (using Boc anhydride and DMAP in DCM) is followed by radical bromination of the methyl group using N-bromosuccinimide (NBS) under controlled conditions . Optimization of reaction time and stoichiometry is critical to avoid over-bromination or decomposition.

Q. How can the Boc (tert-butoxycarbonyl) protecting group be selectively removed during multi-step synthesis?

The Boc group is cleaved under acidic conditions, commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM). For instance, Example 52 in EP 2,903,618 demonstrates deprotection with 1.5 mL TFA in 10 mL DCM, yielding the free indazole amine . Careful monitoring via TLC or LC-MS is advised to confirm complete deprotection while avoiding side reactions like ester hydrolysis.

Q. What purification methods are effective for isolating tert-butyl 5-(bromomethyl)-6-methyl-1H-indazole-1-carboxylate?

Column chromatography using silica gel with gradients of petroleum ether/ethyl acetate (e.g., 50:1 to 10:1) is standard . For polar intermediates, reverse-phase HPLC (as in Example 51) may improve resolution . Low-temperature recrystallization from ethanol or DCM/hexane mixtures can enhance purity for crystallography studies .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR or HRMS) be resolved for intermediates in this compound’s synthesis?

Contradictions often arise from residual solvents, rotamers, or isotopic peaks. For example, the tert-butyl group in Boc-protected intermediates generates distinct -NMR singlet peaks at ~1.6 ppm. If anomalies persist, compare data with literature analogs (e.g., tert-butyl 6-bromo-1H-indazole-1-carboxylate in ) or employ 2D NMR (COSY, HSQC) to assign ambiguous signals . HRMS with <2 ppm mass accuracy is critical for verifying molecular formulas .

Q. What strategies mitigate low yields in Suzuki-Miyaura coupling reactions involving bromomethyl-indazole intermediates?

Example 51 reports a 17% yield for coupling with a boronate ester, attributed to steric hindrance from the bromomethyl group. To improve efficiency:

Q. How can hydrogen-bonding patterns in crystallography data inform the design of derivatives with improved stability?

Graph set analysis (as described in ) can identify robust hydrogen-bonding motifs. For example, the indazole N-H and carbonyl groups may form rings with adjacent molecules, stabilizing crystal packing. Modifying substituents (e.g., replacing bromine with electron-withdrawing groups) can alter these interactions, impacting solubility and melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.